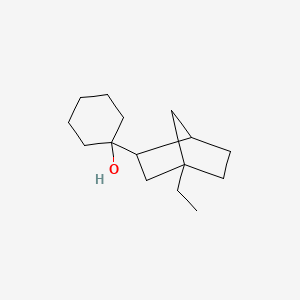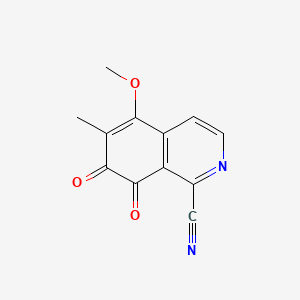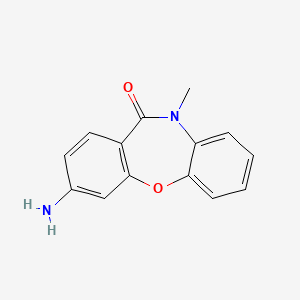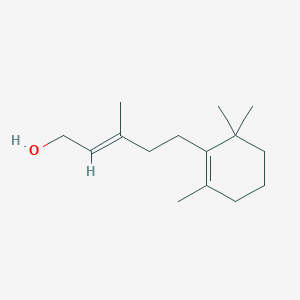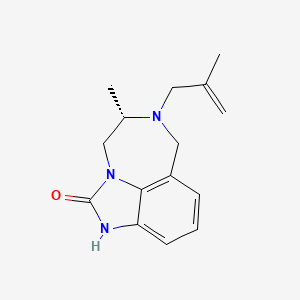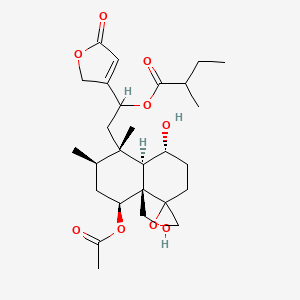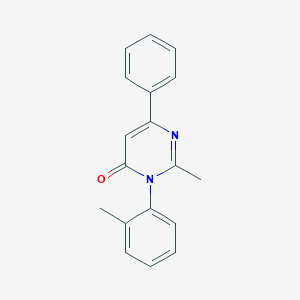
2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone is a heterocyclic organic compound It belongs to the pyrimidinone family, characterized by a pyrimidine ring fused with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the process may require heating to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrimidinone derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
- 2-Methyl-3-(2-methylphenyl)-4(3H)-pyridazinone
- 2-Methyl-3-(2-methylphenyl)-4(3H)-pyrimidinethione
Uniqueness
Compared to similar compounds, 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone stands out due to its additional phenyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for various applications. The presence of the phenyl group may enhance its binding affinity to certain biological targets or alter its physical properties, such as solubility and stability.
Propiedades
Número CAS |
87356-71-6 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylphenyl)-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-13-8-6-7-11-17(13)20-14(2)19-16(12-18(20)21)15-9-4-3-5-10-15/h3-12H,1-2H3 |
Clave InChI |
SVOGRFBWKYBSSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC(=CC2=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


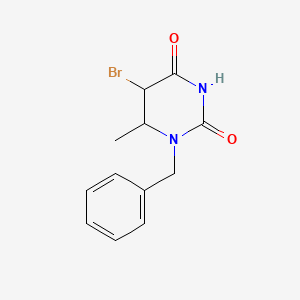
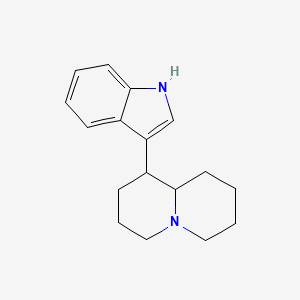
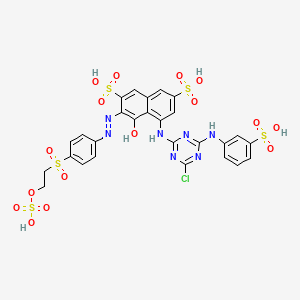
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
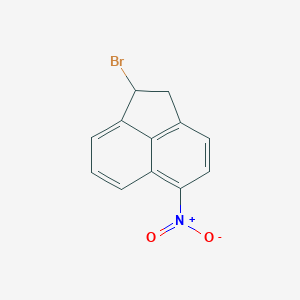

![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
